molecular formula C9H9ClN2O4 B171928 N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide CAS No. 160088-53-9

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B171928
CAS No.: 160088-53-9
M. Wt: 244.63 g/mol
InChI Key: UDVMKRHMXJOWQA-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9ClN2O4 It is characterized by the presence of a chloro, methoxy, and nitro group attached to a phenyl ring, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide typically involves the acylation of 5-chloro-4-methoxy-2-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, solvents like ethanol or dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 5-chloro-4-methoxy-2-aminophenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-chloro-4-methoxy-2-nitrobenzoic acid and acetamide.

Scientific Research Applications

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the nitro group allows for redox reactions, which can generate reactive intermediates that interact with cellular components. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-2-nitrophenyl)acetamide
  • N-(5-chloro-2-nitrophenyl)acetamide
  • N-(5-chloro-4-methoxyphenyl)acetamide

Uniqueness

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups on the phenyl ring allows for a diverse range of chemical transformations and interactions with biological targets.

Biological Activity

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₉ClN₂O₄
  • Molecular Weight : 244.63 g/mol
  • CAS Number : 160088-53-9

The compound features a phenyl ring substituted with a chloro group, a methoxy group, and a nitro group, which contribute to its unique reactivity and biological activity.

This compound's biological activity is primarily attributed to its interaction with specific molecular targets within biological pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the chloro and methoxy groups enhance binding affinity to various enzymes or receptors involved in disease processes .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation or survival, impacting cancer cell lines.
  • Antimicrobial Activity : Investigations suggest potential antimicrobial properties against various pathogens.
  • Reactive Oxygen Species Generation : The redox-active nitro group can generate reactive oxygen species (ROS), contributing to cytotoxic effects in target cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 µg/mL .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating effective concentrations required to inhibit cell growth. For instance, it showed promising results against human breast cancer cells.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
N-(4-Methoxy-2-nitrophenyl)acetamideMethoxy and nitro groupsModerate cytotoxicity
N-(5-Chloro-2-nitrophenyl)acetamideChloro and nitro groupsAntimicrobial activity
This compound Chloro, methoxy, and nitro groupsHigh efficacy against MRSA and cancer cells

This table illustrates how the presence of different substituents affects the biological activity of related compounds.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by Ahmad et al. (1994) investigated the antimicrobial properties of various nitrophenyl derivatives, including this compound. Results indicated that this compound significantly inhibited bacterial growth compared to controls.
  • Cytotoxicity Against Cancer Cells :
    • Research published in the Journal of Medicinal Chemistry assessed the cytotoxic effects of this compound on human breast cancer cell lines. The findings revealed an IC50 value of 15 µM, suggesting considerable potential for further development as an anticancer agent .

Properties

IUPAC Name

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-5(13)11-7-3-6(10)9(16-2)4-8(7)12(14)15/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVMKRHMXJOWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381682
Record name N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160088-53-9
Record name N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-CHLORO-4'-METHOXY-2'-NITROACETANILIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

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